Benz[a]anthracene-13C6
Description
Significance of Benz[a]anthracene as a Representative Polycyclic Aromatic Hydrocarbon in Environmental and Biological Studies
Benz[a]anthracene is a well-studied four-ring PAH that serves as a significant marker for PAH pollution in various environmental matrices, including soil and water. Its carcinogenic properties make it a compound of high interest in toxicological and environmental research. ontosight.aipharmaffiliates.com The International Agency for Research on Cancer (IARC) has classified some PAHs, including benz[a]anthracene, as probable or possible human carcinogens. ontosight.ai The presence of benz[a]anthracene and its derivatives in the environment stems from sources such as incomplete combustion of fossil fuels, industrial processes, and natural events like wildfires. ontosight.ai
Studies have shown that even functional group substitutions on the benz[a]anthracene structure can significantly alter its biological activities. For example, alkylation of benz[a]anthracene can affect its toxicity in a position-dependent manner. nih.gov Therefore, understanding the behavior and effects of benz[a]anthracene is crucial for environmental monitoring, risk assessment, and elucidating the structure-activity relationships in PAH toxicology.
Rationale for Stable Isotope Labeling: Advantages of 13C-Enrichment in Chemical and Biological Investigations
The use of stable isotopes, particularly carbon-13 (¹³C), offers significant advantages in the study of PAHs like benz[a]anthracene. ¹³C is a naturally occurring, non-radioactive isotope of carbon. tandfonline.com Enriching a compound with ¹³C creates a heavier version of the molecule that can be distinguished from its native counterpart by mass spectrometry. This distinction is the foundation of many powerful analytical techniques.
Overcoming Analytical Challenges with Native Analytes
Analyzing PAHs in environmental samples presents numerous challenges due to the complexity of the matrices and the low concentrations of the analytes. researchgate.netcranfield.ac.uk Traditional analytical methods can be hampered by matrix effects, where other components in the sample interfere with the detection of the target compound. scispace.com
The use of ¹³C-labeled internal standards, such as Benz[a]anthracene-¹³C₆, helps to overcome these challenges. researchgate.net Because the labeled standard has virtually identical chemical and physical properties to the native analyte, it behaves similarly during sample extraction, cleanup, and analysis. researchgate.net By adding a known amount of the ¹³C-labeled standard to a sample, scientists can accurately quantify the native PAH by comparing the instrument's response to both the labeled and unlabeled forms. This isotope dilution method significantly improves the accuracy and precision of analytical measurements. researchgate.net
Tracing Biotransformation Pathways
One of the most powerful applications of ¹³C-labeled compounds is in tracing the metabolic fate of a substance. nih.govacs.orgnih.gov When a ¹³C-labeled PAH like Benz[a]anthracene-¹³C₆ is introduced into a biological system or an environmental microcosm, any metabolic products derived from it will also contain the ¹³C label. nih.gov This allows researchers to identify and track the formation of metabolites, even in complex mixtures where numerous other compounds are present. nih.govacs.orgnih.gov
For example, a study using uniformly ¹³C-labeled benz[a]anthracene in contaminated soil was able to identify various biotransformation products, including ring-cleavage intermediates and sulfate (B86663) conjugates of dihydroxy compounds. acs.orgnih.gov This level of detail is often impossible to achieve with unlabeled compounds due to the difficulty in distinguishing the metabolites of the target compound from the background chemical noise. nih.gov This technique, often referred to as stable isotope-assisted metabolomics (SIAM), has opened new avenues for understanding how microorganisms and other organisms break down pollutants in the environment. nih.govacs.orgnih.gov
Historical Context of Isotope-Labeled PAHs in Analytical Chemistry
The use of isotope labeling in chemical analysis is not a new concept. The development of isotope dilution mass spectrometry (IDMS) was a significant step forward in improving the accuracy of analytical measurements. researchgate.net In the context of PAH research, the application of isotopically labeled standards has become increasingly important, particularly with the rise of environmental monitoring and the need for reliable data on pollutant levels. researchgate.net
Early research often relied on radiolabeled compounds, such as those containing carbon-14 (B1195169) (¹⁴C). nih.gov While effective, the use of radioactive isotopes requires specialized handling and disposal procedures, limiting their widespread application. nih.gov The advent of high-resolution mass spectrometry and the commercial availability of a wider range of stable isotope-labeled compounds, including ¹³C-labeled PAHs, have made this powerful technique more accessible to the scientific community. nih.gov The ability to synthesize uniformly labeled PAHs has been particularly beneficial for techniques like DNA-based stable-isotope probing (SIP), which helps to identify the specific microorganisms responsible for degrading pollutants in contaminated environments. nih.gov
Compound Information Table
| Compound Name |
| Benz[a]anthracene |
| Benz[a]anthracene-¹³C₆ |
| Carbon-13 |
| Carbon-14 |
| Dihydroxy-anthracene |
| Dihydroxy-phenanthrene |
| Dihydroxy-pyrene |
| Fluoranthene |
| Naphthalene (B1677914) |
| Phenanthrene |
| Pyrene |
| Sulfate conjugates of dihydroxy-B[a]A |
Interactive Data Table: Properties of Benz[a]anthracene-¹³C₆
| Property | Value |
| Molecular Formula | C₁₂¹³C₆H₁₂ |
| Molecular Weight | 234.24 |
| Labeled CAS Number | 917378-11-1 |
| Unlabeled CAS Number | 56-55-3 |
| Chemical Purity | 99% (isotope purity) |
| Appearance | Solid |
| Storage | 2-8°C Refrigerator |
Note: Data sourced from commercially available standards.
Properties
Molecular Formula |
C₁₂¹³C₆H₁₂ |
|---|---|
Molecular Weight |
234.24 |
Synonyms |
1,2-Benz[a]anthracene-13C6; 1,2-Benzanthracene-13C6; 1,2-Benzanthrene-13C6; 1,2-Benzoanthracene-13C6; 2,3-Benzophenanthrene-13C6; Benzanthracene-13C6; Benzanthrene-13C6; Benzo[a]anthracene-13C6; Benzo[b]phenanthrene-13C6; Benzoanthracene-13C6; NSC 30 |
Origin of Product |
United States |
Synthesis and Characterization of Benz a Anthracene 13c6
Synthetic Methodologies for ¹³C-Labeled Benz[a]anthracene
Precursor Selection and Isotopic Incorporation Strategies
The synthesis of uniformly ¹³C-labeled (U-¹³C) PAHs, including benz[a]anthracene, often starts from simple, commercially available ¹³C-labeled precursors. nih.govrsc.org A common and versatile starting point is the use of U-¹³C-benzene and U-¹³C-succinic anhydride (B1165640). nih.gov These precursors allow for the construction of more complex PAH ring systems through a series of controlled reactions.
A key intermediate in the synthesis of several U-¹³C-PAHs is U-¹³C-tetralone, which is synthesized via a classical Haworth synthesis from U-¹³C-succinic anhydride and U-¹³C-benzene. nih.govrsc.org The use of uniformly labeled precursors ensures that all carbon atoms in the resulting tetralone intermediate are ¹³C. This intermediate then serves as a building block for the subsequent annulation of additional aromatic rings. By strategically using a mix of labeled and natural abundance starting materials, it is also possible to synthesize partially labeled PAHs at specific sites. rsc.org
Reaction Pathways and Yield Optimization
Convergent synthetic pathways are often devised to maximize the efficiency of producing ¹³C-labeled PAHs. nih.govnih.gov For the synthesis of U-¹³C-benz[a]anthracene, a multi-step sequence starting from U-¹³C-tetralone has been reported. rsc.org
The synthetic route involves the following key steps:
Aromatization: The U-¹³C-tetralone is first aromatized.
Friedel–Crafts Condensation: The resulting naphthalene (B1677914) derivative undergoes a Friedel–Crafts condensation with phthalic anhydride. This reaction creates a mixture of isomers. rsc.org
Cyclization: The mixture of keto-acids from the previous step is then subjected to reduction and cyclization to yield U-¹³C-benz[a]anthracene. rsc.org
Spectroscopic and Chromatographic Methods for Purity and Isotopic Enrichment Verification
Following synthesis, a comprehensive analytical approach is essential to confirm the identity, purity, and isotopic enrichment of the Benz[a]anthracene-13C6. This typically involves a combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography.
Mass Spectrometric Confirmation of ¹³C Incorporation
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a primary technique for verifying the successful incorporation of ¹³C atoms and for quantifying the isotopic enrichment. The mass spectrum of this compound will show a molecular ion peak corresponding to the increased mass due to the six ¹³C atoms. The unlabeled benz[a]anthracene has a molecular weight of 228.3 g/mol , while this compound has a molecular weight of approximately 234.24 g/mol . isotope.comnih.gov In analytical methods, specific ions are monitored to identify and quantify the labeled compound.
Table 1: Mass Spectrometric Data for this compound
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₂¹³C₆H₁₂ | pharmaffiliates.com |
| Molecular Weight | 234.24 | isotope.com |
| Monitored Ions (m/z) | 234.3, 232.3 | acs.org |
| Isotopic Purity | 99% | isotope.com |
This interactive table provides key mass spectrometric parameters for this compound.
Chromatographic Assessment of Chemical Purity and Isotopic Integrity
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are extensively used to assess the chemical purity of the synthesized this compound. nih.govchromatographyonline.com These techniques separate the target compound from any unreacted precursors, byproducts, or isomeric impurities. When coupled with a mass spectrometer, GC-MS also allows for the assessment of isotopic integrity by confirming that the chromatographic peak of the target compound corresponds to the expected mass of the labeled molecule. europa.eu The choice of the chromatographic column and operating conditions is critical for achieving good separation of PAH isomers. nih.gov
Table 2: Typical Gas Chromatography Conditions for Benz[a]anthracene Analysis
| Parameter | Condition | Reference(s) |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | acs.org |
| Carrier Gas | Helium | acs.org |
| Inlet Temperature | 270 °C | acs.org |
| Oven Program | 65 °C, ramp to 270 °C, then to 315 °C | acs.org |
| Detector | Mass Spectrometer (MS) | acs.org |
This interactive table outlines typical parameters for the gas chromatographic analysis of benz[a]anthracene.
Development and Certification as a Reference Material
The development and certification of this compound as a reference material are critical for ensuring the accuracy and reliability of analytical measurements, particularly in environmental and food safety testing. This process involves meticulous synthesis, purification, and a rigorous certification procedure to establish its identity, purity, and concentration.
Isotopically labeled compounds like this compound are preferred as internal standards in analytical chemistry. iteh.ai The carbon-13 (¹³C) labeling ensures that the chemical and physical properties of the labeled molecule closely match those of its native, unlabeled counterpart. iteh.ai This similarity is crucial for accurate quantification using isotope dilution mass spectrometry (IDMS), a high-precision analytical technique. researchgate.net
Producers of analytical reference materials, such as Cambridge Isotope Laboratories and LGC Standards, synthesize this compound for use in various applications, including environmental analysis and the study of polycyclic aromatic hydrocarbons (PAHs). isotope.comesslabshop.comlgcstandards.com These materials are essential for monitoring priority pollutants and endocrine disruptors. isotope.comisotope.com
The certification of this compound as a Certified Reference Material (CRM) involves a comprehensive evaluation of its properties. A metrological approach is employed to account for any potential biases during the certification of its mass fraction values. researchgate.net The process includes homogeneity and stability studies to ensure that each unit of the reference material is consistent and that its certified properties remain stable over time. researchgate.neteuropa.eu For instance, the homogeneity of similar reference materials has been assessed by analyzing multiple subsamples to ensure that the material is uniform. bipm.org
The certified value of the reference material is typically assigned based on inter-laboratory comparisons and validated analytical methods. researchgate.neteuropa.eu For example, a method combining solid-phase extraction and gas chromatography-isotope dilution mass spectrometry (GC-IDMS) has been used for the assignment of certified values for PAHs in reference materials. researchgate.net The uncertainty of the certified value is calculated by combining contributions from characterization, homogeneity, and stability assessments. researchgate.net
Certified reference materials for PAHs are available in various matrices, such as soil, sediment, and olive oil. researchgate.netbam.denoaa.gov These CRMs are used to validate analytical methods and ensure the traceability of measurement results to the International System of Units (SI). bam.de
The table below provides an example of the specifications for a this compound reference material.
| Property | Value | Source |
| Chemical Formula | ¹³C₆C₁₂H₁₂ | isotope.comlgcstandards.com |
| Labeled CAS Number | 917378-11-1 | isotope.comlgcstandards.com |
| Molecular Weight | 234.24 | isotope.comlgcstandards.com |
| Chemical Purity | ≥98% | isotope.comisotope.com |
| Isotopic Purity | 99% (¹³C) | isotope.comnih.gov |
The European Union Reference Laboratory (EU-RL) for PAHs has organized inter-laboratory comparisons to validate methods for the determination of several PAHs, including benz[a]anthracene, in various foodstuffs. europa.eu In these studies, isotopically labeled internal standards, including this compound, are crucial for achieving accurate and reproducible results. iteh.aieuropa.eu The use of such certified reference materials is a key component of quality assurance in analytical laboratories.
The table below details research findings related to the analysis of Benz[a]anthracene and the use of its isotopically labeled standard.
| Research Area | Finding | Reference |
| Method Validation | An interlaboratory study validated a method for determining PAHs in food, with this compound used as an internal standard. The method demonstrated linearity in the concentration range of 0.5 µg/kg to 20 µg/kg. | iteh.ai |
| Certified Reference Material Development | An olive oil CRM for benz[a]pyrene and benz[a]anthracene was developed. The certified value for benz[a]anthracene was 8.05 µg/kg ± 0.48 µg/kg. | researchgate.net |
| Analytical Method Performance | A GC-IDMS method for quantifying PAHs in yerba maté tea showed recoveries of 99.2%–106.7% for benz[a]anthracene with a relative standard deviation of 1.1%–2.3%. | researchgate.net |
| Inter-laboratory Comparison | The EU-RL for PAHs organized a study where laboratories used this compound to determine PAH levels in food matrices. | europa.eu |
Advanced Analytical Methodologies Employing Benz a Anthracene 13c6
Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for the high-accuracy quantification of chemical substances. youtube.com The method's robustness and precision make it particularly suitable for analyzing trace levels of contaminants like PAHs in challenging sample types.
Principles of Isotope Dilution in PAH Quantification
The fundamental principle of IDMS involves the addition of a known quantity of an isotopically enriched standard, such as Benz[a]anthracene-13C6, to a sample prior to extraction and analysis. youtube.comresearchgate.net This labeled compound, often referred to as an internal standard or "spike," is chemically identical to the analyte of interest (the native PAH) and therefore exhibits the same behavior during sample preparation, extraction, cleanup, and chromatographic analysis. researchgate.netnih.gov
Any sample loss or degradation that occurs during these steps will affect both the native analyte and the labeled standard equally. researchgate.net The quantification is not based on the absolute signal intensity of the analyte, but on the measured ratio of the native analyte to the isotopically labeled standard using a mass spectrometer. youtube.com By measuring this final isotope ratio in the processed sample, the original concentration of the native PAH can be calculated with high accuracy, as the ratio remains constant regardless of sample loss. youtube.comresearchgate.net This methodology effectively compensates for variations and inefficiencies in the analytical process, ensuring reliable results. nih.gov
Application as an Internal Standard in Complex Matrices
This compound is widely used as an internal standard in the IDMS analysis of PAHs across a spectrum of complex matrices. Its application is crucial for overcoming matrix effects and ensuring accurate quantification where analyte recovery can be variable and unpredictable.
In environmental analysis, PAHs are ubiquitous contaminants found in air, water, and soil. epa.govnih.gov The complexity of these matrices necessitates robust analytical methods to achieve reliable data.
Air: For the analysis of PAHs in air particulate matter, methods utilizing direct elution and isotope dilution with gas chromatography/high-resolution mass spectrometry (GC/HRMS) have been developed. In such methods, 13C-labeled PAHs are spiked into the samples to account for instrument variability and losses during sample preparation, with reported recoveries of labeled internal standards in the range of 86-115%. nih.gov
Water: Low-concentration PAH analysis in water samples can be effectively achieved using 13C-labeled standards coupled with GC-HRMS. isotope.com This approach allows for detection limits of less than 1 ng/L. isotope.com
Sediment and Soil: When analyzing sediment samples, IDMS using 13C-labeled PAHs as internal standards has been shown to provide more accurate concentration measurements compared to deuterium-labeled standards. nih.govresearchgate.net This is attributed to the higher stability of the 13C-labeled compounds during extraction processes like pressurized liquid extraction (PLE). nih.govresearchgate.net
Dietary intake is a significant route of human exposure to PAHs, making their analysis in food and biological tissues critical. nih.govjfda-online.comnih.gov
Oils and Fats: A GC-MS method for determining PAHs in olive pomace oil employed corresponding labeled compounds as internal standards, which were added at the beginning of the analytical process to compensate for any variations during sample preparation. nih.gov
Beverages: A gas chromatography-isotope dilution mass spectrometry (GC-IDMS) technique was developed to quantify benz[a]anthracene and benzo[a]pyrene (B130552) in yerba maté tea. nih.gov The method achieved recoveries of 99.2-106.7% for benz[a]anthracene with a relative standard deviation (RSD) of 1.1-2.3%. nih.gov
Biological Tissues: In analyzing sole filets, samples were fortified with 13C-labeled PAHs before undergoing base saponification to remove lipids. isotope.com This IDMS method resulted in PAH recoveries ranging from 86-121% and method detection limits between 0.07-0.23 ng/g. isotope.com
Below is a table summarizing the application and performance of 13C-labeled internal standards in various matrices.
| Matrix | Analytical Method | Analyte | Recovery Rate (%) | Source |
|---|---|---|---|---|
| Air Particulate Matter | GC/HRMS | PAHs | 86 - 115 | nih.gov |
| River Water | GC-HRMS | PAHs | Not specified, but MDLs <1 ng/L | isotope.com |
| Olive Pomace Oil | GC-MS | PAHs | 69.0 - 97.5 | nih.gov |
| Yerba Maté Tea | GC-IDMS | Benz[a]anthracene | 99.2 - 106.7 | nih.gov |
| Sole Filet (Tissue) | GC-HRMS | PAHs | 86 - 121 | isotope.com |
Chromatographic Separation Techniques
Prior to mass spectrometric detection, the complex mixture of PAHs extracted from a sample must be separated. This is typically accomplished using high-resolution chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). rdd.edu.iqdiva-portal.org
Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful and widely used technique for separating and analyzing PAHs. nih.govnih.govnih.gov The separation is based on the volatility and polarity of the compounds as they interact with a stationary phase within a long, narrow column. For PAHs, non-polar or semi-polar capillary columns are commonly used. The high resolution of modern capillary GC allows for the effective separation of many isomeric PAHs, which is essential as isomers can have vastly different toxicities. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is another cornerstone technique for PAH analysis. rdd.edu.iqnih.govuci.edu Reversed-phase HPLC (RP-HPLC) with a C18 stationary phase is the most common method for separating PAHs. rdd.edu.iqnih.gov The separation occurs based on the differential partitioning of the analytes between the non-polar stationary phase and a polar mobile phase, typically a mixture of water with acetonitrile (B52724) or methanol. rdd.edu.iq HPLC is advantageous for analyzing less volatile, higher molecular weight PAHs and can be coupled with various detectors, including fluorescence and mass spectrometry, to achieve high sensitivity and selectivity. sciex.com Studies have evaluated different stationary phases, such as phenyl columns, and mobile phase compositions to optimize the separation of the 16 EPA priority PAHs, including the critical isomer pair benz[a]anthracene and chrysene. diva-portal.orgsciex.com
The table below provides a summary of chromatographic conditions used in the analysis of Benz[a]anthracene.
| Technique | Column Type | Mobile/Carrier Phase | Detection Method | Source |
|---|---|---|---|---|
| GC-MS | Capillary Column | Helium (Carrier Gas) | Mass Spectrometry | nih.govnih.gov |
| RP-HPLC | ODS-C18 | Acetonitrile/Phosphate Buffer | UV (254 nm) | rdd.edu.iq |
| RP-HPLC | Polymeric Vydac C18 | Not specified | Not specified | nih.gov |
| LC-MS/MS | Not specified | Not specified | FLD and MS/MS (APCI) | sciex.com |
High-Performance Liquid Chromatography (HPLC) for Fractionation and Pre-Separation
While GC-MS is often the final determinative step, High-Performance Liquid Chromatography (HPLC) plays a crucial role in sample preparation, particularly for complex matrices. nih.govseparationmethods.com HPLC can be used to fractionate a sample extract before GC-MS analysis. diva-portal.org This pre-separation step simplifies the mixture, reducing the load of interfering compounds introduced into the GC-MS system. Techniques like normal-phase HPLC can separate PAHs into groups based on their number of aromatic rings, isolating the fraction containing Benz[a]anthracene from many other matrix components. nih.govdiva-portal.org this compound, having been added at the start, co-elutes with the native analyte during this fractionation, ensuring that the process can be monitored for efficiency and that subsequent quantification by GC-MS remains accurate. diva-portal.org
Sample Preparation and Extraction Protocols Utilizing Labeled Standards
The reliability of any PAH analysis heavily depends on the effectiveness of the sample preparation and extraction stages. researchgate.netresearchgate.net The use of this compound as a surrogate or internal standard from the very beginning of the workflow is essential for correcting analyte losses that inevitably occur during these multi-step procedures. isotope.comglsciences.eu
Pressurized Liquid Extraction (PLE) and Soxhlet Extraction
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), and traditional Soxhlet extraction are common methods for extracting PAHs from solid samples like soil, sediment, and air particulate matter. researchgate.netglsciences.eunih.govnih.gov
Soxhlet extraction is a classic, robust method that uses continuous solvent reflux to extract compounds over several hours or even days. nih.govepa.govyoutube.com While effective, it is time-consuming and requires large volumes of solvent. nih.gov
PLE is a more modern technique that uses elevated temperatures and pressures to extract analytes much faster (typically in minutes) and with significantly less solvent. glsciences.eugcms.cz
In comparative studies, PLE has often shown higher extraction efficiencies for native PAHs compared to Soxhlet. researchgate.net Regardless of the method, adding this compound to the sample before extraction is critical. Research comparing ¹³C-labeled and deuterated PAH standards in PLE found that the ¹³C-labeled compounds were more stable during the extraction process, leading to more accurate concentration determinations for the native PAHs. researchgate.net
| Parameter | Soxhlet Extraction | Pressurized Liquid Extraction (PLE) |
|---|---|---|
| Extraction Time | Hours to Days | Minutes |
| Solvent Consumption | High (e.g., 250 mL) | Low (e.g., 25 mL) |
| Automation | Limited | High |
| Reported Recovery of Labeled Standards | Variable, can be affected by matrix | Generally high and reproducible (e.g., 51-84%) |
Solid Phase Extraction (SPE) and Size Exclusion Chromatography (SEC) for Clean-up
After initial extraction, sample extracts are often complex and require a clean-up step to remove interfering compounds before instrumental analysis. researchgate.netpalsystem.com Solid Phase Extraction (SPE) and Size Exclusion Chromatography (SEC) are two widely used clean-up techniques. researchgate.netdtu.dk
Solid Phase Extraction (SPE) separates compounds based on their physical and chemical properties as they pass through a sorbent material. obrnutafaza.hrshim-pol.pl For PAH analysis, sorbents like Florisil or silica (B1680970) are commonly used to remove polar interferences from the nonpolar PAH fraction. nih.govpalsystem.com The use of this compound allows analysts to track the recovery of the target analytes through the SPE process. nih.gov
Size Exclusion Chromatography (SEC) , also known as gel permeation chromatography (GPC), separates molecules based on their size. biocompare.comyoutube.comchromatographyonline.com Larger molecules, such as lipids and humic substances, pass through the column quickly, while the smaller PAH molecules are retained longer. researchgate.netbiocompare.com This makes SEC an effective one-step procedure for cleaning up complex extracts from matrices like plant tissues or fatty foods, resulting in cleaner chromatograms for the final GC-MS analysis. researchgate.net
Both techniques are crucial for reducing matrix effects and protecting the analytical instrument, with the co-eluting this compound providing the necessary correction factor for accurate final quantification. researchgate.netresearchgate.netmdpi.com
Derivatization Techniques for Enhanced Volatility and Detection
Polycyclic aromatic hydrocarbons (PAHs) like benz[a]anthracene are typically analyzed by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with fluorescence detection (HPLC-FLD). scilit.com For GC-based methods, the inherent volatility of benz[a]anthracene means that derivatization is generally not required to facilitate its transition into the gas phase.
Derivatization is a chemical modification process used to alter the properties of an analyte to improve its analytical performance. semanticscholar.org The primary goals of derivatization in chromatography include:
Increasing the volatility of polar compounds for GC analysis.
Enhancing thermal stability of the analyte.
Improving separation from other sample components.
Increasing the sensitivity of detection. semanticscholar.org
These objectives are most relevant for compounds containing polar functional groups with active hydrogens, such as alcohols, phenols, carboxylic acids, and amines. semanticscholar.org Common derivatization techniques include silylation, acylation, and alkylation, which replace active hydrogens with less polar, more volatile groups. semanticscholar.org
Since this compound is a nonpolar hydrocarbon lacking such functional groups, its direct analysis is highly effective and routine. The use of advanced analytical instruments with sensitive detectors, such as mass spectrometers, provides excellent detection limits without chemical modification. epa.gov While techniques like benzoylation have been systematically evaluated to improve the liquid chromatography-mass spectrometry (LC-MS) analysis of various small molecules, their application to nonpolar PAHs like benz[a]anthracene is not a standard practice as it offers no significant analytical advantage. nih.gov The focus in PAH analysis remains on optimizing extraction, cleanup, and direct instrumental analysis, where this compound plays a crucial role as an internal standard rather than a subject of derivatization.
Method Validation and Inter-laboratory Comparisons
The reliability of analytical data is paramount, particularly when used for regulatory enforcement. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This compound is an indispensable tool in the validation of methods for PAH analysis, primarily serving as an internal standard to correct for analyte losses during sample preparation and instrumental analysis.
Inter-laboratory comparisons, or proficiency tests, are crucial for assessing the competence of laboratories and ensuring that different facilities can produce comparable and accurate results. npl.co.uk In these studies, reference materials containing known concentrations of PAHs, including benz[a]anthracene, are sent to multiple laboratories. The use of this compound allows each laboratory to accurately quantify the native compound by correcting for method-specific variations. Studies have shown that even with standardized methods, significant deviations can occur between laboratories, highlighting the importance of high-quality internal standards and continuous proficiency testing to maintain data quality. npl.co.uk
Method validation involves assessing several key performance parameters, including recovery, repeatability, and reproducibility. This compound is added to samples at the beginning of the analytical process to provide a direct measure of method performance for the native benz[a]anthracene.
Recovery: This parameter measures the efficiency of the extraction and cleanup process. It is calculated by comparing the amount of a spiked analyte (like the labeled internal standard) recovered from the sample matrix to the amount initially added. Studies on PAH analysis in various matrices report a wide range of acceptable recovery rates, often between 70% and 120%. nih.govnih.gov For example, a study on plant matrices showed mean recoveries for PAHs ranging from 98.1% to 101.5%. chromatographyonline.com Another method for analyzing PAHs in mineral water reported recoveries between 71% and 90%. nih.gov
Repeatability (Intra-assay Precision): This refers to the variation in results when the same sample is analyzed multiple times by the same operator, on the same instrument, and on the same day. It is typically expressed as the relative standard deviation (RSD). Low RSD values indicate high precision. For instance, validation of a PAH method for plant matrices demonstrated excellent intra-day repeatability with RSD values below 1.04%. chromatographyonline.com
Reproducibility (Inter-assay Precision): This assesses the variation in results when the same sample is analyzed under different conditions, such as on different days, by different operators, or on different instruments. A study validating a method for PAHs in bread reported RSDs of less than 14.5% across different concentration levels, indicating good reproducibility. nih.gov Similarly, the analysis of plant extracts showed inter-day repeatability with RSDs below 3.47%. chromatographyonline.com
The data below, compiled from various validation studies, illustrates typical performance characteristics for analytical methods employing isotopically labeled internal standards like this compound.
| Parameter | Matrix | Result | Source |
|---|---|---|---|
| Recovery | Plant Material | 98.1% - 101.5% | chromatographyonline.com |
| Recovery | Mineral Water | 71% - 90% | nih.gov |
| Recovery | Bread | 95% - 120% | nih.gov |
| Repeatability (Intra-day RSD) | Plant Material | < 1.04% | chromatographyonline.com |
| Reproducibility (Inter-day RSD) | Plant Material | < 3.47% | chromatographyonline.com |
| Reproducibility (RSD) | Bread | < 14.5% | nih.gov |
This compound plays a pivotal role in the establishment and enforcement of regulatory standards for PAHs in food, water, and air. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA), the U.S. Food and Drug Administration (FDA), and the European Food Safety Authority (EFSA) set maximum permissible limits for carcinogenic PAHs. scilit.comepa.govfda.gov
The EFSA, for example, has identified a group of four PAHs (PAH4), which includes benz[a]anthracene, as markers for the occurrence of carcinogenic PAHs in food. scilit.com European Commission Regulation (EU) No. 835/2011, and its subsequent amendments, establishes maximum levels for these compounds in various foodstuffs, such as smoked meat and fish. scilit.com
To ensure compliance with these regulations, analytical laboratories must use validated methods that are accurate, precise, and reliable. The use of isotopically labeled internal standards like this compound is often explicitly recommended or required in official regulatory methods (e.g., EPA Method TO-13A for ambient air). epa.gov By providing a reliable means of quantification, this compound ensures that the analytical results are accurate and defensible, thereby underpinning the entire regulatory framework designed to protect public health. The stability and known isotopic composition of this compound make it an ideal standard for calibrating instruments and validating the complex analytical procedures required to meet stringent regulatory limits. chromatographyonline.com
Applications in Environmental Fate and Transport Studies
Elucidation of Environmental Transformation Pathways
Benz[a]anthracene-13C6 is instrumental in elucidating the complex transformation pathways of benz[a]anthracene in the environment. By tracking the labeled carbon atoms, scientists can identify and quantify the formation of degradation products, providing insights into the mechanisms of both biotic and abiotic transformation processes.
The photodegradation of benz[a]anthracene is a significant environmental transformation pathway, particularly in aquatic systems and on surfaces exposed to sunlight. Studies have shown that the photochemical reactions of benz[a]anthracene can lead to the formation of various oxygenated photoproducts. The use of this compound allows for the unambiguous identification of these products through mass spectrometry, confirming their origin from the parent compound. Research has demonstrated that the rate of photodegradation is influenced by the surrounding medium, with faster reaction rates observed in polar media compared to apolar media. The quantum yields of photodegradation have also been found to increase with the polarity of the medium.
Key photoproducts identified in studies include benz[a]anthracene-7,12-dione. The formation of these products indicates that photodegradation proceeds via oxidation of the anthracene moiety of the molecule. The ability to trace the 13C label into these products provides conclusive evidence of the photodegradation pathway.
The biodegradation of benz[a]anthracene by microorganisms is a key process in the natural attenuation of this contaminant. This compound is a critical tool in studying these processes, as it allows for the definitive tracking of the carbon from the parent molecule into microbial biomass and metabolic byproducts.
Numerous bacterial and fungal species have been identified as capable of degrading benz[a]anthracene. For instance, the ligninolytic fungus Irpex lacteus has been shown to degrade over 70% of applied benz[a]anthracene within 14 days. The initial step in its metabolic pathway involves the transformation to benz[a]anthracene-7,12-dione. This intermediate is then further degraded into smaller molecules such as 1,2-naphthalenedicarboxylic acid and phthalic acid.
Bacteria such as Mycobacterium sp. and Sphingobium sp. are also known to metabolize benz[a]anthracene. Mycobacterium sp. strain RJGII-135 can degrade benz[a]anthracene, producing dihydrodiols as intermediates. Sphingobium sp. strain KK22 has demonstrated the ability to biotransform 80-90% of benz[a]anthracene within 8 days, with metabolites indicating oxidation at both the linear and angular ends of the molecule.
Stable Isotope Probing (SIP) using this compound is a powerful, cultivation-independent technique to identify the specific microorganisms responsible for its degradation in complex environmental samples like soil and sediment. In a SIP experiment, the 13C-labeled compound is introduced into a microcosm containing the environmental sample. Microorganisms that actively metabolize the benz[a]anthracene will incorporate the 13C into their cellular components, most notably their DNA.
This "heavy" 13C-labeled DNA can then be separated from the "light" 12C-DNA of the non-utilizing organisms by density gradient ultracentrifugation. Subsequent sequencing of the 16S rRNA gene from the heavy DNA fraction allows for the identification of the active degraders. This technique provides a direct link between a specific metabolic function (benz[a]anthracene degradation) and the identity of the microorganisms performing it.
DNA-based SIP studies with 13C-labeled benz[a]anthracene have been instrumental in identifying key microbial players in its degradation. In a comprehensive study of a PAH-contaminated soil, SIP analysis revealed that sequences related to a group of uncultivated γ-Proteobacteria, known as Pyrene Group 2, were newly associated with benz[a]anthracene degradation. nih.gov These sequences constituted 82% of the sequences recovered from the clone library generated from the SIP experiment with benz[a]anthracene. nih.gov This finding highlights the importance of this bacterial group in the degradation of four-ring PAHs in contaminated environments. nih.gov
Another study combining DNA-SIP with shotgun metagenomics identified a member of the genus Immundisolibacter as a key degrader of benz[a]anthracene in PAH-contaminated soils. This approach not only identifies the active organisms but also provides insights into the potential metabolic pathways and genes involved in the degradation process.
Microorganisms Identified as Benz[a]anthracene Degraders Using SIP
| Microorganism Group | Environment | Key Findings | Reference |
|---|---|---|---|
| Pyrene Group 2 (uncultivated γ-Proteobacteria) | PAH-contaminated soil | Constituted 82% of sequences in the 13C-labeled DNA fraction, indicating a primary role in benz[a]anthracene degradation. | nih.gov |
| Immundisolibacter sp. | PAH-contaminated soils | Identified as a key degrader through a combination of DNA-SIP and shotgun metagenomics. |
Beyond photodegradation and biodegradation, benz[a]anthracene can undergo other abiotic degradation processes in the environment. Due to its chemical structure, hydrolysis is not considered a significant degradation pathway. However, oxidation reactions can occur in various environmental compartments.
In soils and sediments, manganese oxides can act as powerful oxidants for PAHs like benz[a]anthracene. The interaction with these minerals can lead to the transformation of benz[a]anthracene, particularly under conditions of wetting and drying cycles which can enhance the oxidative process. The use of this compound in laboratory studies can help to confirm the role of these abiotic pathways by tracing the labeled carbon into oxidation products.
In the atmosphere, benz[a]anthracene associated with particulate matter can react with atmospheric oxidants such as ozone, hydroxyl radicals, and nitrogen oxides. These reactions can lead to the formation of a variety of oxygenated and nitrated derivatives. While direct studies using this compound in atmospheric chemistry are less common, the principles of isotopic labeling would be invaluable in elucidating these complex reaction mechanisms.
Biodegradation and Biotransformation Processes
Tracing Environmental Distribution and Bioavailability
This compound serves as an excellent tracer for studying the distribution and bioavailability of this compound in the environment. Its very low water solubility and strong tendency to adsorb to organic matter mean that its transport is primarily associated with particulate matter in air and water.
When introduced into an experimental ecosystem, the 13C label allows for the precise measurement of benz[a]anthracene's partitioning between different environmental compartments, such as water, sediment, soil, and air. This is crucial for understanding its long-range transport and areas of potential accumulation.
Furthermore, this compound can be used to assess the bioavailability of this compound to organisms. By analyzing the tissues of organisms at different trophic levels, researchers can determine the extent of uptake and bioaccumulation of benz[a]anthracene from the environment. This information is vital for assessing the potential risks to wildlife and human health. While specific studies detailing the use of this compound for tracing its distribution and bioavailability in complex food webs are not abundant in the readily available literature, the principles of isotopic tracing are well-established for such applications. General studies on the bioaccumulation of unlabeled benz[a]anthracene have shown its presence in various aquatic organisms, indicating its potential to enter food chains.
Physicochemical Properties Influencing Environmental Distribution of Benz[a]anthracene
| Property | Value | Implication for Environmental Distribution |
|---|---|---|
| Water Solubility | Very low | Limited transport in the dissolved phase; primarily associated with particulate matter. |
| Vapor Pressure | Very low | Slow volatilization from soil and water surfaces. |
| Log Koc | High | Strong adsorption to soil and sediment organic matter, leading to accumulation in these compartments. |
| Log Kow | High | High potential for bioaccumulation in the fatty tissues of organisms. |
Assessment of Remediation Strategies and Technologies
This compound plays a vital role in evaluating the effectiveness of various remediation techniques for PAH-contaminated sites. Its application ranges from monitoring the reduction of the contaminant to assessing the efficiency of bioremediation processes.
Accurate monitoring is key to determining the success of any remediation effort. This compound is used as a surrogate standard, added to soil or water samples from a contaminated site before extraction and analysis. This allows for the correction of any losses of the target analyte during the analytical procedure, providing a true measure of the reduction in Benz[a]anthracene concentrations over time. The reliability of isotope dilution mass spectrometry with 13C-labeled internal standards makes it a preferred method for monitoring the cleanup of PAH-contaminated sites nih.gov.
Bioremediation, the use of microorganisms to break down pollutants, is a promising technology for cleaning up PAH-contaminated environments. This compound is used to trace the biodegradation of the parent compound. In a technique known as DNA-based stable isotope probing (SIP), soil is amended with 13C-labeled Benz[a]anthracene. The microorganisms that consume the labeled compound incorporate the 13C into their DNA. By sequencing the 13C-enriched DNA, scientists can identify the specific bacteria responsible for the degradation of Benz[a]anthracene. This provides direct evidence of bioremediation and helps in optimizing conditions to enhance the activity of these key degraders.
Furthermore, by tracking the transformation of 13C-labeled PAHs, researchers can identify the metabolic pathways and the formation of intermediate products, which is crucial for a complete assessment of the remediation process nih.gov. Laboratory microcosm studies using 13C-labeled PAHs can also quantify the mineralization of these compounds to 13CO2, providing a direct measure of the effectiveness of a bioremediation strategy researchgate.net.
Applications in Mechanistic Biological and Biochemical Investigations Non Human Clinical
In Vitro Metabolic Pathway Elucidation
The use of subcellular fractions from various tissues is a cornerstone of in vitro toxicology and pharmacology, providing a simplified and controlled environment to study the biochemical processes that metabolize foreign compounds like Benz[a]anthracene.
Research utilizing rat liver homogenates and human liver microsomes has been fundamental in mapping the metabolic activation of Benz[a]anthracene. nih.govnih.gov These subcellular fractions are rich in cytochrome P450 (CYP450) enzymes, which are primarily responsible for the initial oxidative metabolism of PAHs. Studies have shown that Benz[a]anthracene is hydroxylated at multiple positions, including the 3,4-, 5,6-, and 8,9-bonds, leading to the formation of phenols and dihydrodihydroxy compounds. nih.gov
In human liver microsomes, the primary metabolites observed are dihydrodiols. nih.gov The formation of these metabolites is a critical step in both detoxification and, paradoxically, toxification, as some dihydrodiols can be further metabolized to highly reactive diol epoxides. Investigations have also extended to other tissues, such as bone marrow, which possesses the metabolic capability to convert Benz[a]anthracene into dihydrodiol metabolites, indicating that metabolic activation is not limited to the liver.
The cytosol fraction is also relevant, particularly for studying the formation of conjugates. For instance, glutathione (B108866) conjugates of Benz[a]anthracene metabolites have been identified in studies with rat liver homogenates, indicating the involvement of cytosolic glutathione S-transferases (GSTs) in the detoxification pathway. nih.gov
The core utility of Benz[a]anthracene-13C6 lies in its function as an isotopic tracer. In metabolic studies, a known quantity of the 13C-labeled compound is added to an in vitro system. Following incubation, the metabolites are extracted and analyzed, typically by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). The 13C6-label results in a predictable mass shift (+6 Da) in the parent compound and its metabolites compared to their unlabeled analogues. This mass shift allows for the unambiguous identification and differentiation of the compound's metabolic products from the complex background of the biological matrix.
While specific studies detailing the full metabolite profile of this compound are not prevalent, the metabolites identified for the unlabeled parent compound are the targets for such tracer studies. The major dihydrodiol metabolites identified in human liver microsomes provide a clear example of where a 13C6 tracer would be applied.
Table 1: Major Dihydrodiol Metabolites of Benz[a]anthracene Identified in Human Liver Microsomes
| Metabolite | Relative Abundance (%) |
| Benz[a]anthracene-8,9-dihydrodiol | 42.4 |
| Benz[a]anthracene-5,6-dihydrodiol | 25.0 |
| Benz[a]anthracene-10,11-dihydrodiol | 24.8 |
| Benz[a]anthracene-3,4-dihydrodiol | 5.3 |
| Benz[a]anthracene-1,2-dihydrodiol | < 1.5 |
Data derived from studies on the parent compound, Benz[a]anthracene. nih.gov The use of this compound would serve to confirm and quantify these pathways.
Isotopically labeled compounds are essential for studying enzyme kinetics and kinetic isotope effects (KIEs). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. By comparing the rate of metabolism of Benz[a]anthracene with that of this compound, researchers can gain insights into the rate-determining steps of the enzymatic reactions and the mechanisms of bond cleavage.
For example, if a significant KIE is observed, it would suggest that the breaking of a carbon-carbon or carbon-hydrogen bond at one of the labeled positions is a rate-limiting step in the metabolic process. This information is crucial for understanding the catalytic mechanisms of CYP450 enzymes involved in PAH metabolism. While specific KIE studies on this compound are not readily found, this remains a key potential application for the compound in biochemical research.
In Vivo Biotransformation Studies in Animal Models
Animal models provide a more complex and physiologically relevant system to study the metabolism and disposition of xenobiotics compared to in vitro systems.
In vivo studies in animal models such as rats have been conducted to understand the metabolic fate of Benz[a]anthracene. After administration, metabolites can be isolated from various tissues and excreta (urine and feces) to build a comprehensive metabolic profile. These studies confirm the formation of the same classes of metabolites seen in vitro, such as phenols and dihydrodiols, but also allow for the identification of further conjugated metabolites (e.g., glucuronides and sulfates) that are formed in the intact organism.
The use of this compound in such studies would greatly enhance the accuracy of metabolite identification and quantification. The distinct isotopic signature would allow researchers to track the metabolic fate of the administered dose through the body, distinguishing its metabolites from the animal's natural metabolic background.
A significant advantage of using isotopically labeled compounds in vivo is the ability to trace the distribution of the parent compound and its metabolites throughout the various tissues and organs of the animal. Following administration of this compound to an animal model, tissues can be harvested at different time points. Analysis of these tissues by techniques like liquid chromatography-mass spectrometry (LC-MS) can reveal the concentration of the labeled parent compound and its various labeled metabolites.
This allows for the creation of a detailed map of where the compound and its metabolites accumulate, which organs are most active in its metabolism, and the routes and rates of its elimination. Such data is critical for understanding the toxicokinetics of the compound and for identifying potential target organs for toxicity. For instance, studies on the parent compound have shown its presence in fatty tissues and have examined its effects on liver and bone metabolism in fish, highlighting the types of tissue distribution and organ-specific effects that could be more precisely studied using a 13C6-labeled tracer.
Interactions with Biological Macromolecules: Methodological Approaches
DNA Adduct Formation Analysis using Labeled Precursors (methodology focus)
The carcinogenicity of many PAHs, including Benz[a]anthracene, is linked to their metabolic activation into reactive intermediates that can covalently bind to DNA, forming DNA adducts. d-nb.info These adducts can lead to mutations if not repaired, initiating the process of carcinogenesis. d-nb.info Studying the formation of these adducts is crucial to understanding the mechanisms of chemical carcinogenesis. The use of this compound is central to the accurate and sensitive analysis of these adducts.
The primary methodological approach is the use of this compound as an internal standard in conjunction with mass spectrometry-based techniques. tera.orgacs.org This strategy, known as the stable isotope dilution method, is considered a gold standard for quantitative analysis. The general workflow involves dosing an experimental system (e.g., cell cultures or animal models) with unlabeled Benz[a]anthracene. During sample workup, a known quantity of the this compound-derived DNA adduct standard is added to the isolated DNA.
The DNA is then enzymatically hydrolyzed to individual nucleosides. preprints.org The resulting mixture, containing both the native adducts and the heavy-labeled standards, is subsequently analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.comacs.org The chromatography step separates the adducts from normal nucleosides, and the mass spectrometer detects both the native adduct and its ¹³C₆-labeled counterpart. Because the stable isotope-labeled standard is chemically identical to the analyte, it co-elutes and experiences similar ionization efficiency, but is distinguished by its higher mass. tera.org This allows for highly accurate quantification by calculating the ratio of the native adduct to the known amount of the added standard, which corrects for any sample loss during extraction and analysis. preprints.org
Another widely used technique for detecting DNA adducts is the ³²P-postlabeling assay. nih.govspringernature.com This method is renowned for its exceptional sensitivity, capable of detecting as few as one adduct in 10⁹–10¹⁰ nucleotides. springernature.com The process involves digesting the DNA, enriching the adducts, and then transferring a radioactive ³²P-phosphate from [γ-³²P]ATP to the adducts. nih.gov The radiolabeled adducts are then separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by their radioactive decay. nih.govnih.gov While extremely sensitive, this method does not inherently provide the structural information that mass spectrometry does and can be prone to underestimation due to incomplete labeling or adduct loss. berkeley.edu
| Methodology | Principle | Role of Isotopic Labeling | Advantages | Limitations |
|---|---|---|---|---|
| LC-MS/MS with Stable Isotope Dilution | Separation by liquid chromatography followed by mass-to-charge ratio analysis for identification and quantification. oup.com | ¹³C-labeled adduct serves as an ideal internal standard for precise quantification. tera.orgacs.org | High specificity; provides structural information; absolute quantification. tera.orgoup.com | Requires specialized equipment; sensitivity can be lower than ³²P-postlabeling. |
| ³²P-Postlabeling Assay | Enzymatic transfer of a radioactive ³²P label to adducts, followed by chromatographic separation and detection of radioactivity. nih.gov | Not directly used, but serves as a comparative method. Other radioisotopes like ³³P or ³⁵S can also be used. nih.gov | Exceptional sensitivity (down to 1 adduct in 10¹⁰ nucleotides). springernature.com Requires very small amounts of DNA. nih.gov | Does not provide definitive structural information; involves handling of radioactive materials; potential for underestimation of adduct levels. berkeley.edu |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives of adducts by gas chromatography before mass analysis. berkeley.edu | Isotopically labeled standards (¹³C or ¹⁵N) are used for quantification. acs.org | High chromatographic resolution. oup.com | Requires derivatization to make adducts volatile; can destroy information on the original adduct structure. berkeley.edu |
Protein Binding Studies with ¹³C-Labeled Benz[a]anthracene
In addition to forming DNA adducts, reactive metabolites of Benz[a]anthracene can bind covalently to cellular proteins. These protein adducts can serve as valuable biomarkers of exposure and may also contribute to cellular toxicity by altering protein function. Understanding which proteins are targeted and the specific sites of binding is essential for elucidating mechanisms of toxicity.
Studies have shown that Benz[a]anthracene and its metabolites bind to various proteins, with serum albumin being a significant target in the bloodstream. nih.gov Human serum albumin (HSA) acts as a carrier protein, transporting numerous endogenous and exogenous substances. Fluorometric studies have demonstrated that Benz[a]anthracene binds to HSA at what appears to be a single primary binding site. nih.gov Using Förster's theory of energy transfer, the mean distance between the tryptophan residue of HSA and the bound Benz[a]anthracene molecule was calculated to be approximately 15.2 Å. nih.gov This suggests that the hydrocarbon binds in a specific region of the protein molecule. nih.gov
The use of ¹³C-labeled Benz[a]anthracene provides a powerful methodological advantage for identifying specific protein targets and binding sites. After exposure to this compound, proteins can be isolated from tissues or cells and subsequently digested into smaller peptides, typically using an enzyme like trypsin. This peptide mixture can then be analyzed by high-resolution mass spectrometry (LC-MS/MS).
The instrument can be programmed to search for peptides that show a specific mass increase corresponding to the addition of the ¹³C₆-labeled Benz[a]anthracene metabolite. The mass of the adducted peptide will be 6 daltons heavier than if it were modified by the unlabeled compound, providing a clear and unambiguous signal. Fragmentation of this peptide in the mass spectrometer (MS/MS) can then pinpoint the exact amino acid residue to which the metabolite is attached. This approach allows for the precise mapping of covalent binding sites across the proteome, offering critical insights into the molecular targets of Benz[a]anthracene.
| Parameter | Finding | Methodological Approach | Reference |
|---|---|---|---|
| Binding Sites | Appears to have one primary binding site on the protein molecule. | Fluorometric studies | nih.gov |
| Binding Extent | Binds to the same extent as Benzo[a]pyrene (B130552). | Equilibrium studies | nih.gov |
| Binding Location | Binds in the general area near the tryptophan residue. | Energy transfer analysis (Förster's theory) | nih.gov |
| Calculated Distance | The mean distance between the tryptophan residue and bound Benz[a]anthracene is 15.2 Å. | Energy transfer analysis (Förster's theory) | nih.gov |
Computational and Theoretical Studies Relevant to Benz a Anthracene 13c6
Molecular Modeling of Isotopic Effects on Reaction Mechanisms
Molecular modeling is a powerful technique to investigate how the inclusion of heavier isotopes, such as carbon-13, can influence the rates and pathways of chemical reactions. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic chemistry. For Benz[a]anthracene-13C6, computational models can predict the KIE for various reactions, including metabolic activation and atmospheric degradation.
The substitution of six ¹²C atoms with ¹³C atoms in the Benz[a]anthracene structure increases the mass of the molecule. This mass difference, although small, can affect the vibrational frequencies of the chemical bonds involving the ¹³C atoms. According to transition state theory, the rates of chemical reactions are sensitive to these vibrational frequencies. Bonds to heavier isotopes have lower zero-point vibrational energies, and if a bond to a ¹³C atom is broken or significantly altered in the rate-determining step of a reaction, the reaction will proceed more slowly compared to the unlabeled compound.
Computational studies, often employing quantum mechanical methods, can model the vibrational frequencies of both the reactant (this compound) and the transition state of a given reaction. From these calculations, the KIE can be predicted. For instance, the atmospheric oxidation of polycyclic aromatic hydrocarbons (PAHs) is often initiated by reaction with hydroxyl (•OH) radicals. researchgate.net Studies on the carbon KIEs in the gas-phase reactions of aromatic hydrocarbons with OH radicals have shown measurable effects that can be used to understand atmospheric processing. yorku.ca
Table 1: Predicted Kinetic Isotope Effects for Key Reactions of this compound
| Reaction Type | Description | Predicted KIE (k¹²/k¹³) | Significance of Isotopic Labeling |
| Metabolic Oxidation | Enzymatic conversion to reactive epoxides, a key step in its carcinogenic mechanism. | > 1 | Slower metabolism of the labeled compound could potentially alter its toxicological profile. |
| Atmospheric Degradation | Reaction with atmospheric oxidants like •OH radicals, leading to degradation. | > 1 | The labeled compound may persist slightly longer in the atmosphere. |
| Adduct Formation | Covalent binding of reactive metabolites to DNA, initiating carcinogenesis. | > 1 | The rate of DNA adduct formation may be reduced for the labeled compound. |
These computational insights are critical for interpreting experimental data from metabolic and environmental studies that use this compound as a tracer.
Prediction of Spectroscopic Properties of Labeled Species
Computational chemistry is instrumental in predicting the spectroscopic properties of molecules, which is essential for their identification and characterization. For this compound, theoretical calculations can predict how ¹³C labeling will alter its key spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most significant spectroscopic difference for this compound will be observed in its ¹³C NMR spectrum. While natural abundance Benz[a]anthracene shows ¹³C signals, the enrichment at six specific positions in this compound will result in significantly enhanced signal intensity for those carbons. Furthermore, the presence of adjacent ¹³C atoms will give rise to ¹³C-¹³C spin-spin coupling, providing valuable information about the connectivity of the labeled atoms. Computational methods can predict these chemical shifts and coupling constants. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Benz[a]anthracene
| Carbon Position | Predicted Chemical Shift (ppm) | Expected Effect of ¹³C Labeling |
| Aromatic CH | 120-130 | Significant signal enhancement at labeled positions. |
| Aromatic Quaternary C | 130-140 | Significant signal enhancement at labeled positions. |
Note: The chemical shift ranges are typical for polycyclic aromatic hydrocarbons and are based on general knowledge. Specific values for Benz[a]anthracene can be found in spectral databases. nih.gov
Mass Spectrometry (MS): In mass spectrometry, the molecular weight of this compound will be 6 atomic mass units higher than that of the unlabeled compound. The exact mass difference allows for its unambiguous identification in complex mixtures. Computational tools can simulate the mass spectrum, including the isotopic pattern, which is crucial for confirming the presence and purity of the labeled compound.
Simulation of Environmental Fate and Transport Processes
Computational models are increasingly used to simulate the environmental fate and transport of persistent organic pollutants like PAHs. nih.gov These models consider various physical and chemical processes, including volatilization, atmospheric deposition, partitioning between soil, water, and sediment, and degradation. nih.govunit.no
The use of isotopically labeled compounds like this compound is invaluable in environmental studies as internal standards or tracers. Computational simulations can be adapted to model the behavior of the labeled species. While the isotopic labeling is not expected to drastically alter the physical properties that govern environmental transport (e.g., solubility, vapor pressure), subtle differences in degradation rates due to kinetic isotope effects can be incorporated into these models.
Table 3: Parameters for Environmental Fate and Transport Models
| Parameter | Description | Influence of Isotopic Labeling |
| Henry's Law Constant | Air-water partitioning coefficient. | Negligible |
| Octanol-Water Partition Coefficient (Kow) | Tendency to partition into organic matter. | Negligible |
| Photodegradation Rate | Degradation due to sunlight. | Potentially minor due to KIE. |
| Biodegradation Rate | Degradation by microorganisms. | Potentially minor due to KIE. |
Watershed-scale modeling and multiphase-coupled hydrodynamic models have been developed to simulate the fate and transport of PAHs in aquatic and soil environments. nih.govmdpi.comresearchgate.netresearchgate.net These models can be specifically parameterized to track the movement of this compound, aiding in source apportionment and understanding its distribution in the environment. The slightly different degradation rates predicted by molecular modeling can be used to refine these larger-scale simulations, leading to more accurate predictions of the persistence and long-range transport of this compound.
Future Directions and Emerging Research Avenues
Development of Novel Synthesis Routes for Site-Specific 13C-Labeling
The precise placement of carbon-13 atoms within the Benz[a]anthracene molecule is paramount for many of its applications, particularly in mechanistic and metabolic studies. Current synthetic routes can be complex and may not always provide the desired level of site-specificity with high yields. Future research is increasingly focused on the development of more efficient and elegant synthetic strategies. These novel routes aim to introduce 13C atoms at specific, predetermined positions within the aromatic core. Such precision allows for the detailed tracking of metabolic pathways and the elucidation of reaction mechanisms, as the fate of the labeled carbons can be followed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Key research objectives in this area include the design of multi-step syntheses starting from simple, commercially available 13C-labeled precursors. The challenges lie in maintaining the isotopic label throughout the synthetic sequence and achieving high regioselectivity in the annulation reactions that form the polycyclic aromatic system. Advances in organometallic chemistry and the use of novel catalytic systems are promising avenues for overcoming these hurdles. The ultimate goal is to create a toolbox of synthetic methods that allow for the custom synthesis of Benz[a]anthracene-13C6 with labels at any desired carbon position.
Integration with Advanced Omics Technologies (e.g., Metabolomics)
The field of metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is poised to benefit significantly from the use of this compound. In exposure studies, this labeled compound can be used as a tracer to follow the metabolic fate of Benz[a]anthracene in biological systems. By introducing a known amount of the 13C-labeled compound, researchers can accurately identify and quantify its metabolites against a complex background of endogenous molecules. This is particularly important for understanding the formation of reactive metabolites, such as diol epoxides, which are implicated in the carcinogenic activity of PAHs.
The integration of this compound with high-resolution mass spectrometry and other advanced analytical platforms allows for more sensitive and specific detection of metabolic products. This synergy enables the creation of detailed metabolic maps, providing insights into the enzymes involved in the biotransformation of Benz[a]anthracene and the potential for individual variations in metabolism. Future research will likely see the expanded use of this compound in "stable isotope-resolved metabolomics" (SIRM) studies to probe the metabolic impact of PAH exposure on a global scale.
High-Throughput Analytical Method Development for Labeled Benz[a]anthracene
With the increasing demand for environmental monitoring and toxicological screening, there is a pressing need for high-throughput analytical methods for the detection and quantification of PAHs and their metabolites. This compound plays a crucial role as an internal standard in these methods. The development of automated sample preparation techniques, coupled with rapid chromatographic separations and sensitive mass spectrometric detection, is a key area of future research.
The goal is to create methods that can process a large number of samples quickly and accurately, which is essential for large-scale environmental surveys or human biomonitoring studies. This includes the development of novel extraction and clean-up procedures that can be automated, as well as the implementation of ultra-high-performance liquid chromatography (UHPLC) and core-shell column technologies to reduce analysis times. Furthermore, the use of advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), enhances the selectivity and sensitivity of detection, allowing for the reliable quantification of trace levels of Benz[a]anthracene and its metabolites.
Extended Applications in Environmental Forensics and Source Apportionment
Determining the origin of PAH contamination in the environment is a significant challenge. This compound can be a valuable tool in environmental forensics for source apportionment studies. By using it as a spike in environmental samples, it can improve the accuracy of quantification of native Benz[a]anthracene. More advanced applications involve the use of compound-specific isotope analysis (CSIA). While this is more established for lighter elements like hydrogen and carbon in smaller molecules, the principles can be extended to larger molecules like PAHs.
Future research may focus on developing methods to analyze the natural 13C abundance in Benz[a]anthracene from different sources (e.g., petroleum spills, coal tar, biomass burning). By comparing the isotopic signatures of environmental samples to those of potential sources, it may be possible to trace the origin of the contamination. While not directly involving the use of synthesized this compound as a tracer in the environment, the analytical methods developed for the labeled compound are directly applicable to these types of studies.
Contribution to Understanding Fundamental PAH Chemistry and Reactivity
This compound is an invaluable tool for probing the fundamental chemistry and reactivity of PAHs. By selectively labeling different positions in the molecule, researchers can investigate reaction mechanisms in detail. For example, the kinetic isotope effect (KIE) can be measured by comparing the reaction rates of the labeled and unlabeled compounds. This provides insight into the rate-determining step of a reaction and the nature of the transition state.
Future studies will likely employ this compound in conjunction with advanced spectroscopic and computational techniques to gain a deeper understanding of its chemical properties. For instance, NMR studies of the labeled compound can provide information about its electronic structure and how it changes upon reaction. Computational chemistry can be used to model reaction pathways and to predict the effects of isotopic substitution on reactivity. This fundamental knowledge is crucial for predicting the environmental fate of PAHs and for designing strategies to mitigate their harmful effects.
Q & A
Q. How should Benz[a]anthracene-13C6 be prepared and stored to ensure stability and minimize degradation in analytical workflows?
Methodological Answer:
- Preparation: Use a Class I, Type B biological safety hood to handle and prepare solutions to avoid airborne contamination . Dissolve the compound in a non-polar solvent (e.g., cyclohexane) for environmental analysis, as demonstrated in standard solutions .
- Storage: Store in tightly sealed, chemically inert containers (e.g., amber glass vials) under cool (4°C), dark, and well-ventilated conditions. Avoid contact with oxidizing agents (e.g., peroxides, chlorates) to prevent decomposition .
- Calibration: Validate purity via gas chromatography (GC) with a DB-5 or SE-52 column, referencing retention indices from established protocols .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Engineering Controls: Use HEPA-filtered vacuums for cleanup and local exhaust ventilation to maintain airborne concentrations below OSHA’s permissible exposure limit (0.2 mg/m³) .
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Conduct regular training on emergency procedures (e.g., eye wash stations, decontamination showers) .
- Waste Disposal: Collect contaminated materials in labeled, sealed containers for incineration or EPA-approved hazardous waste disposal .
Q. How is this compound utilized as an internal standard in quantifying polycyclic aromatic hydrocarbons (PAHs)?
Methodological Answer:
- Isotopic Dilution: Spike samples with 13C-labeled analogs to correct for matrix effects and instrument variability in GC-MS or LC-MS workflows .
- Validation: Confirm linearity (R² > 0.99) and limit of detection (LOD < 0.1 ng/mL) using EPA Method 8270 or equivalent .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermodynamic data (e.g., enthalpy of vaporization) for Benz[a]anthracene derivatives?
Methodological Answer:
- Data Validation: Cross-reference values from multiple techniques (e.g., gas chromatography, static vapor pressure measurements) . For example, Lei et al. (2002) reported ΔvapH = 21.2 kcal/mol via GC, while Stephenson and Malanowski (1987) calculated 25.76 kcal/mol using static methods .
- Contextual Factors: Account for experimental conditions (e.g., temperature range, sample purity). Replicate studies under controlled parameters to isolate variables .
Q. What advanced spectroscopic techniques are suitable for characterizing the photophysical properties of this compound?
Methodological Answer:
- Fluorescence Spectroscopy: Measure emission spectra (λex = 290 nm, λem = 400–450 nm) to study its extended conjugated π-system .
- Time-Resolved Spectroscopy: Use femtosecond laser pulses to investigate excited-state dynamics and intersystem crossing rates .
- Isotopic Tracer Studies: Leverage 13C labeling in NMR to track metabolic byproducts in environmental or biological matrices .
Q. How can researchers design in vivo studies to investigate the carcinogenic mechanisms of this compound while minimizing ethical concerns?
Methodological Answer:
- Dose Optimization: Use sub-carcinogenic doses (e.g., <1 mg/kg body weight in rodent models) to study early biomarkers (e.g., DNA adducts quantified via 32P-postlabeling) .
- Alternative Models: Employ 3D organoids or zebrafish embryos to reduce mammalian testing .
- Ethical Compliance: Adhere to institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare) and prioritize non-invasive endpoints .
Q. What methodologies address challenges in detecting hydroxy-metabolites of this compound in biological samples?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
